Cas no 133746-66-4 (2-Amino-1H-imidazole-5-carbaldehyde)

2-Amino-1H-imidazole-5-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-Amino-1H-imidazole-5-carbaldehyde
- 1H-Imidazole-5-carboxaldehyde, 2-amino-
- 2-amino-1H-Imidazole-5-carboxaldehyde
- 133746-66-4
- AKOS006341319
- CS-0528905
- DTXSID70564245
- 1H-Imidazole-4-carboxaldehyde,2-amino-(9CI)
- SCHEMBL3317345
- AB57912
-
- MDL: MFCD10696684
- インチ: InChI=1S/C4H5N3O/c5-4-6-1-3(2-8)7-4/h1-2H,(H3,5,6,7)
- InChIKey: LGLCNXSABZEOSM-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=O)NC(=N)N1
計算された属性
- せいみつぶんしりょう: 110.03552
- どういたいしつりょう: 111.043261792g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 95.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.5
- トポロジー分子極性表面積: 71.8Ų
じっけんとくせい
- PSA: 68.87
2-Amino-1H-imidazole-5-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM186718-1g |
2-amino-1H-imidazole-5-carbaldehyde |
133746-66-4 | 95% | 1g |
$839 | 2021-08-05 | |
Chemenu | CM186718-1g |
2-amino-1H-imidazole-5-carbaldehyde |
133746-66-4 | 95% | 1g |
$1180 | 2024-08-02 | |
Alichem | A069003032-1g |
2-Amino-1H-imidazole-5-carbaldehyde |
133746-66-4 | 95% | 1g |
$794.20 | 2022-04-03 | |
Chemenu | CM186718-250mg |
2-amino-1H-imidazole-5-carbaldehyde |
133746-66-4 | 95% | 250mg |
$600 | 2023-02-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1599569-1g |
2-Amino-1H-imidazole-5-carbaldehyde |
133746-66-4 | 98% | 1g |
¥10678.00 | 2024-08-09 |
2-Amino-1H-imidazole-5-carbaldehyde 関連文献
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Yutao Li,Jie Song RSC Adv., 2015,5, 40065-40069
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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7. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
2-Amino-1H-imidazole-5-carbaldehydeに関する追加情報
Research Brief on 2-Amino-1H-imidazole-5-carbaldehyde (CAS: 133746-66-4): Recent Advances and Applications
2-Amino-1H-imidazole-5-carbaldehyde (CAS: 133746-66-4) is a versatile heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules, including kinase inhibitors, antimicrobial agents, and anticancer compounds. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activities, and applications in drug discovery.
One of the most notable advancements in the synthesis of 2-Amino-1H-imidazole-5-carbaldehyde involves the use of metal-catalyzed reactions, which have improved yield and selectivity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel palladium-catalyzed approach that achieved a 90% yield under mild conditions. This method not only enhances the scalability of production but also reduces the environmental impact compared to traditional synthetic routes.
In terms of biological activity, recent research has explored the compound's role as a building block for kinase inhibitors. A team at the University of Cambridge reported the development of a series of imidazole-based inhibitors targeting the JAK-STAT pathway, with 2-Amino-1H-imidazole-5-carbaldehyde serving as a critical precursor. These inhibitors showed promising results in preclinical models of autoimmune diseases, with reduced off-target effects compared to existing therapies.
Another exciting application of this compound lies in antimicrobial research. A 2024 study in ACS Infectious Diseases revealed that derivatives of 2-Amino-1H-imidazole-5-carbaldehyde exhibited potent activity against multidrug-resistant bacterial strains, including MRSA and Pseudomonas aeruginosa. The researchers attributed this activity to the compound's ability to disrupt bacterial biofilm formation, a key mechanism of resistance.
Looking ahead, the potential of 2-Amino-1H-imidazole-5-carbaldehyde in targeted drug delivery systems is being investigated. Nanoparticle-based formulations incorporating this compound are being tested for their ability to enhance the bioavailability and tissue specificity of anticancer drugs. Preliminary results from a collaboration between MIT and Harvard suggest that these formulations could significantly improve therapeutic outcomes in solid tumors.
In conclusion, 2-Amino-1H-imidazole-5-carbaldehyde (CAS: 133746-66-4) continues to be a molecule of great interest in chemical biology and drug discovery. Its versatility as a synthetic intermediate and its diverse biological activities make it a valuable tool for researchers. Future studies are expected to further explore its potential in addressing unmet medical needs, particularly in the areas of oncology and infectious diseases.
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